Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate
Overview
Description
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate is a type of 2-aminothiazole derivative 2-aminothiazoles are known to have diverse therapeutic roles and can act as antagonists against various targets .
Mode of Action
It’s worth noting that thiazole derivatives, in general, are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
2-aminothiazoles, in general, are known to interact with various biochemical pathways due to their diverse range of therapeutic roles .
Result of Action
2-aminothiazoles, in general, are known to have various therapeutic roles, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, which can lead to antimicrobial and anticancer activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, resulting in cytotoxic effects on cancer cells. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, can exhibit varying degrees of stability under different conditions . Over time, the degradation of the compound may lead to reduced efficacy or altered biological activity. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. It is important to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential toxicity. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and clearance from the body . The metabolic pathways of thiazole derivatives often involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted through urine or feces. Understanding the metabolic fate of this compound is crucial for assessing its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, influencing its localization and accumulation in different cellular compartments. The distribution of this compound can affect its biological activity and therapeutic efficacy. Understanding the transport mechanisms is essential for optimizing drug delivery and targeting specific tissues or organs.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism or signaling. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate typically involves the reaction of 3-bromobenzaldehyde with thiourea and methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar antimicrobial properties.
4-Phenylthiazole: Another thiazole compound with applications in medicinal chemistry.
3-Bromophenylthiazole: A structurally similar compound with comparable biological activities.
Uniqueness
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate is unique due to the presence of both the amino and carboxylate functional groups, which enhance its reactivity and potential for further chemical modifications. Additionally, the bromine atom in the phenyl ring provides a site for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKPBFWGNXNBSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674636 | |
Record name | Methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-63-6 | |
Record name | Methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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